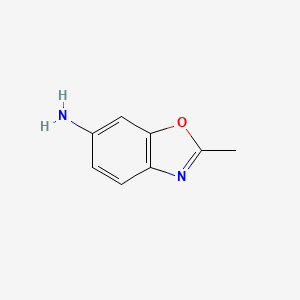

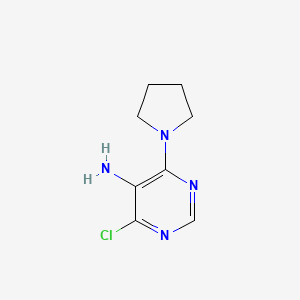

4-cloro-6-(pirrolidin-1-il)pirimidin-5-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

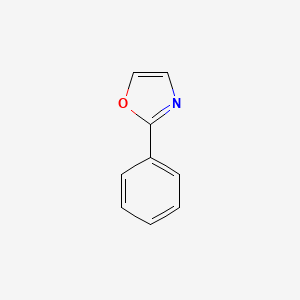

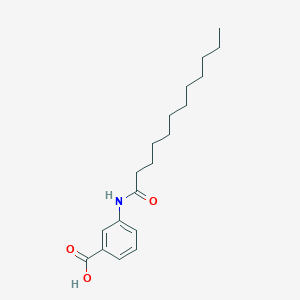

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine (4C6PYPA) is an organic compound belonging to the pyrimidine family. It has been widely used in various scientific research applications due to its unique structure and properties. 4C6PYPA has been used to synthesize various organic compounds and has been studied for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

Sirve como un andamiaje versátil para el descubrimiento de fármacos novedosos. Por ejemplo, se han sintetizado derivados de este compuesto como moduladores selectivos del receptor de andrógenos (SARMs), con el objetivo de modificar el perfil farmacocinético .

Investigación anticancerígena

Se ha preparado una nueva serie de derivados de pirrolo[2,3-d]pirimidina con diferentes sustituciones en el carbono 4 y cloro en el carbono 6 para estudiar su relación estructura-actividad (SAR) en la investigación anticancerígena .

Investigación proteómica

La 4-cloro-6-pirrolidin-1-il-pirimidin-5-ilamina también es un producto utilizado en la investigación proteómica, que involucra el estudio a gran escala de proteínas, particularmente sus estructuras y funciones .

Mecanismo De Acción

Target of Action

The primary targets of the compound “4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine” are currently unknown. This compound is a chemical intermediate and its biological targets may depend on the specific context in which it is used .

Mode of Action

Like other pyrimidine derivatives, it may interact with various enzymes and receptors in the body, influencing their function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine” are not well-studied. As a small molecule, it is likely to be absorbed in the gastrointestinal tract if taken orally. Its distribution, metabolism, and excretion would depend on its chemical properties and the specific biological context .

Result of Action

Its effects would depend on its specific targets and the biochemical pathways it influences .

Análisis Bioquímico

Biochemical Properties

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates. These interactions can modulate the activity of the kinases, thereby affecting downstream signaling pathways .

Cellular Effects

The effects of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell growth and differentiation. By modulating this pathway, 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine can impact cell proliferation and survival .

Molecular Mechanism

At the molecular level, 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it may inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine can result in toxic or adverse effects, including cellular damage and organ dysfunction .

Metabolic Pathways

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For example, it may inhibit or activate enzymes involved in nucleotide metabolism, thereby influencing the synthesis and degradation of nucleotides .

Transport and Distribution

Within cells and tissues, 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. The compound can be actively transported across cell membranes by specific transporters, and it may bind to intracellular proteins that facilitate its distribution to various cellular compartments .

Subcellular Localization

The subcellular localization of 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Propiedades

IUPAC Name |

4-chloro-6-pyrrolidin-1-ylpyrimidin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-6(10)8(12-5-11-7)13-3-1-2-4-13/h5H,1-4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBSHFZMWYKLPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=NC=N2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360165 |

Source

|

| Record name | 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

626217-76-3 |

Source

|

| Record name | 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

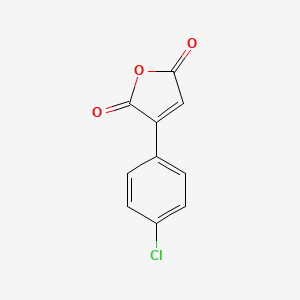

![3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1349096.png)